molecular formula C12H12BrN5O3 B3747920 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B3747920
M. Wt: 354.16 g/mol
InChI Key: YHOGVTBWRLGGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the expression of various oncogenes and tumor suppressor genes. In addition, this compound has been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide in lab experiments is its potent anticancer activity against various cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the development of anti-inflammatory and analgesic drugs. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide. One potential direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory disorders and pain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide has been extensively studied for its potential applications in drug discovery and development. This compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O3/c1-7-4-3-5-9(14-7)15-10(19)6-17-8(2)11(13)12(16-17)18(20)21/h3-5H,6H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOGVTBWRLGGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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